Methyl abietate
CAS No.: 127-25-3
Cat. No.: VC0535167
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127-25-3 |
|---|---|
| Molecular Formula | C21H32O2 |
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
| Standard InChI | InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18+,20+,21+/m0/s1 |
| Standard InChI Key | OVXRPXGVKBHGQO-UYWIDEMCSA-N |
| Isomeric SMILES | CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C |
| SMILES | CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |
| Canonical SMILES | CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |
| Appearance | Solid powder |
| Boiling Point | 362.5 °C |
Introduction
Chemical Identity and Structural Characteristics
Methyl abietate is classified as a tricyclic diterpene ester with a molecular weight of 316.48 g/mol . The compound’s structure consists of a phenanthrene backbone substituted with methyl and isopropyl groups, as illustrated by its IUPAC name: methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate . X-ray crystallography and NMR studies confirm its rigid tricyclic framework, which contributes to its thermal stability and resistance to hydrolysis .
Table 1: Key Physicochemical Properties of Methyl Abietate
The compound’s low water solubility and high lipophilicity (LogP = 6.75) make it ideal for non-polar solvent applications . Its flash point of 180–218°C classifies it as a combustible liquid, necessitating careful handling in industrial settings .
Synthesis and Industrial Production
Methyl abietate is synthesized via esterification of abietic acid, a principal component of rosin, with methanol. A high-yield (99.6%) method involves refluxing abietic acid (0.05 mol) with dimethyl carbonate (0.5 mol) in dimethylformamide (DMF) at 93–100°C under nitrogen, catalyzed by lithium hydroxide monohydrate . The reaction proceeds via nucleophilic acyl substitution, with DMF acting as both solvent and base. Post-synthesis purification involves dichloromethane extraction and neutralization with hydrochloric acid .
Table 2: Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield | Catalyst |
|---|---|---|---|
| Methanol Esterification | Reflux, 4–6 h | 85–90% | H₂SO₄ |
| Dimethyl Carbonate Route | 93–100°C, 46 h, N₂ atmosphere | 99.6% | LiOH·H₂O |
| Vilsmeier-Haack Reaction | CH₂Cl₂, 20°C, 4–6 h | 72% | DMF/(COCl)₂ |
Alternative routes, such as the Vilsmeier-Haack formylation, employ oxalyl chloride and DMF to introduce a formyl group at the C-7 position, yielding 7-formyl methyl abietate at 72% efficiency . This method leverages electrophilic aromatic substitution, with the chloromethyleneiminium intermediate facilitating regioselective functionalization .
Reactivity and Derivative Formation
Allylic Oxidation
Treatment of methyl abietate with selenium dioxide in acetic anhydride produces methyl 7α-O-acetyl dehydroabietate (68% yield), a reaction proceeding through a radical-mediated mechanism at the C-7 allylic position . Lead tetraacetate in dichloromethane similarly generates epoxy derivatives, though with lower selectivity (≤45% yield) .
Functionalization at C-7
The Vilsmeier-Haack reaction enables formylation at C-7 under mild conditions (20°C, 4–6 h), producing 7-formyl methyl abietate as a precursor for Schiff base syntheses . This reaction’s regioselectivity arises from the electron-rich nature of the abietane skeleton’s B ring.
Table 3: Key Derivatives and Their Applications
| Derivative | Synthesis Route | Application |
|---|---|---|
| 7α-O-Acetyl dehydroabietate | SeO₂ oxidation | Polymer plasticizers |
| 7-Formyl methyl abietate | Vilsmeier-Haack reaction | Pharmaceutical intermediates |
| Epoxy methyl abietate | Pb(OAc)₄ oxidation | Epoxy resin modifiers |
Recent Advances and Future Directions
The development of continuous-flow synthesis systems for methyl abietate derivatives has reduced reaction times from 46 h to <2 h while maintaining yields >95% . Computational studies using density functional theory (DFT) are optimizing regioselectivity in C-H functionalization, with a focus on C-12 and C-14 positions for drug discovery .
Ongoing research explores its potential as a bio-based plasticizer for polyvinyl chloride (PVC), where it shows comparable performance to phthalates in flexibility tests (ASTM D638-14). Pilot-scale trials indicate a 30% reduction in migration rates compared to dioctyl phthalate (DOP) .
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